![molecular formula C14H18N4O B2559154 N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034504-05-5](/img/structure/B2559154.png)
N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains an imidazole moiety, which is a five-membered heterocyclic structure with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Imidazole is known as 1, 3-diazole and is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . The first synthesis of imidazole was made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . A specific synthesis method for a similar compound involves dissolving 1H-benzo[d]imidazole-2-thiol in a suitable solvent, adding a catalyst, and then adding 1H-pyrrole to the reaction mixture . The reaction mixture is then heated under reflux, cooled, and the solid product is filtered, washed, and dried .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
科学的研究の応用
Cellular Permeability and DNA Binding
Investigation of DNA-binding Pyrrole-imidazole Polyamides
Pyrrole-imidazole polyamides, which share structural features with N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, demonstrate specific binding to DNA sequences. These compounds have been studied for their cellular permeability, revealing that modifications to their linker structures can significantly affect their ability to enter cells. This research suggests potential applications in targeting specific DNA sequences within cells for therapeutic purposes (Liu & Kodadek, 2009).
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-3-carboxamide Derivatives as Antimycobacterial Agents
Novel derivatives of imidazo[1,2-a]pyridine-3-carboxamides, structurally related to the compound , have shown significant antimycobacterial activity. These compounds, featuring different linkers and substitutions, demonstrate potency against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This indicates the compound's potential framework for developing new antimycobacterial therapies (Lv et al., 2017).
Enhancing Cellular Uptake
Enhancing Cellular Uptake of Py–Im Polyamides
Research into Pyrrole–imidazole (Py–Im) hairpin polyamides, which include structures similar to the subject compound, focuses on enhancing their cellular uptake. Modifications to the polyamides have been shown to significantly increase their effectiveness in modulating gene expression by improving their ability to penetrate cells. This work provides a basis for the development of more effective DNA-targeting therapeutics (Meier, Montgomery, & Dervan, 2012).
Synthesis and Biological Activity
特性
IUPAC Name |
N-(2-pyrrol-1-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(15-5-8-18-6-1-2-7-18)11-3-4-12-13(9-11)17-10-16-12/h1-2,6-7,10-11H,3-5,8-9H2,(H,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDWVWIFTYSJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCCN3C=CC=C3)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2559071.png)
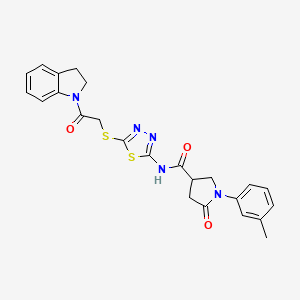
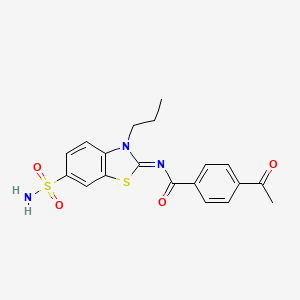
![2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide](/img/structure/B2559076.png)
![3-[2-(1H-indol-3-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2559077.png)
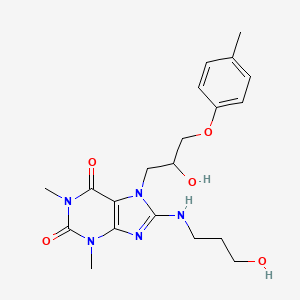
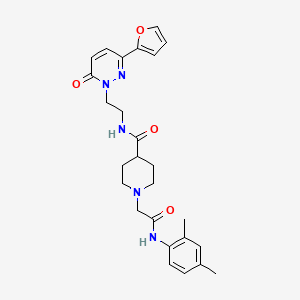
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2559084.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2559085.png)
![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2559086.png)
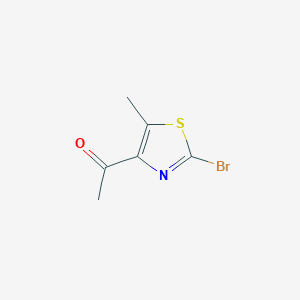
![ethyl 3-[(3-chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2559089.png)
![3-[(2-Methylimidazolyl)carbonyl]chromen-2-one](/img/structure/B2559090.png)
![3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2559092.png)